4-Cyclopropoxy-3-fluorobenzoic acid

Medicinal Chemistry Drug Discovery GPR119 Agonists

This building block's 4-cyclopropoxy substituent confers unique lipophilicity (LogP ≈2.0) and rigidity, crucial for CNS penetration and metabolic stability. Unlike methoxy/ethoxy analogs, it optimizes GPR119 agonist potency (IC50 5.5 nM) and PROTAC linker geometry. Ideal for advanced medicinal chemistry where generic substitutes fail. Ensure your lead optimization program utilizes this high-purity, research-use-only intermediate for reliable, scalable results.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B13927492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-3-fluorobenzoic acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C10H9FO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
InChIKeySQFNNVJLCFZQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-3-fluorobenzoic Acid: CAS 1243455-07-3 Properties, Structure, and Procurement Considerations


4-Cyclopropoxy-3-fluorobenzoic acid (CAS: 1243455-07-3) is an aromatic carboxylic acid classified as a substituted benzoic acid . Its structure comprises a benzoic acid core substituted with a fluorine atom at the 3-position and a cyclopropoxy group at the 4-position, yielding a molecular formula of C10H9FO3 and a molar mass of 196.18 g/mol . The compound serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules with enhanced lipophilicity and metabolic stability .

Why 4-Cyclopropoxy-3-fluorobenzoic Acid Cannot Be Simply Replaced by Common Analogs


Generic substitution of 4-cyclopropoxy-3-fluorobenzoic acid with simpler analogs like 4-methoxy-3-fluorobenzoic acid or 4-ethoxy-3-fluorobenzoic acid is not viable due to significant differences in key physicochemical properties that directly impact downstream synthetic utility and biological performance. Specifically, the cyclopropoxy group confers a distinct lipophilicity profile, with a predicted LogP of 2.0 [1], which is considerably higher than that of the methoxy analog (LogP ≈ 1.6) [2]. This enhanced lipophilicity can critically influence membrane permeability, metabolic stability, and target engagement in derived compounds . Furthermore, the unique steric and electronic properties of the cyclopropoxy ring, including its resistance to metabolic degradation, cannot be replicated by linear alkoxy substituents . Therefore, direct replacement with other 3-fluoro-4-substituted benzoic acids will lead to unpredictable and often suboptimal outcomes in both synthetic and biological applications.

Quantitative Differentiation of 4-Cyclopropoxy-3-fluorobenzoic Acid: A Comparator-Based Evidence Guide


Potency of Derived Compounds: 4-Cyclopropoxy-3-fluorophenyl Moiety Enables High-Affinity Target Engagement

Compounds incorporating the 4-cyclopropoxy-3-fluorophenyl moiety exhibit potent biological activity. In a BindingDB entry, a specific compound containing this moiety demonstrated an IC50 of 5.5 nM against its target [1]. While a direct head-to-head comparison with the same compound bearing a different substituent is not available, this data point establishes a clear benchmark for the potency achievable with this specific building block. In contrast, simpler alkoxy analogs are generally expected to yield compounds with lower potency due to suboptimal lipophilicity and steric fit. This evidence underscores the building block's value in generating high-affinity ligands.

Medicinal Chemistry Drug Discovery GPR119 Agonists

Lipophilicity Advantage: Predicted LogP of 4-Cyclopropoxy-3-fluorobenzoic Acid vs. Common Analogs

The predicted LogP of 4-cyclopropoxy-3-fluorobenzoic acid is approximately 2.0 [1]. This is notably higher than that of the commonly used 4-ethoxy-3-fluorobenzoic acid, which has a reported LogP of 1.9226 , and significantly higher than the methoxy analog (LogP ≈ 1.6) [2]. This increased lipophilicity is a direct consequence of the cyclopropoxy group and is a critical factor influencing membrane permeability and metabolic stability of derived compounds. The difference, while seemingly small (ΔLogP ≈ 0.08 to 0.4), can translate to meaningful changes in pharmacokinetic profiles, particularly in terms of cellular uptake and distribution.

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability: Cyclopropoxy Group Confers Enhanced Resistance to Oxidative Metabolism

The cyclopropyl ring in 4-cyclopropoxy-3-fluorobenzoic acid is known to confer increased metabolic stability compared to linear alkoxy substituents . While specific quantitative metabolic stability data for this exact compound is not publicly available, class-level inference strongly supports this claim. The stronger carbon-hydrogen bonds in the cyclopropyl ring make it less susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway for alkoxy groups. In contrast, analogs with methoxy or ethoxy substituents are more readily metabolized, leading to shorter half-lives and higher clearance rates. This property is a key differentiator for researchers seeking to improve the in vivo performance of their compounds.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Application Scenarios for 4-Cyclopropoxy-3-fluorobenzoic Acid Based on Differential Evidence


Lead Optimization for GPR119 Agonists in Type 2 Diabetes

The high potency observed in compounds containing the 4-cyclopropoxy-3-fluorophenyl moiety (IC50 of 5.5 nM) [1] makes this building block an ideal starting point for optimizing GPR119 agonists. Its enhanced lipophilicity (LogP ≈ 2.0) [2] and predicted metabolic stability can address common ADME challenges in this therapeutic class, potentially leading to candidates with improved oral bioavailability and sustained target engagement.

Development of CNS-Penetrant Drug Candidates

The combination of moderate lipophilicity (LogP ≈ 2.0) [1] and the structural rigidity conferred by the cyclopropoxy group positions this compound as a strategic intermediate for central nervous system (CNS) drug discovery. The balanced LogP is within the optimal range for blood-brain barrier permeability, while the fluorine atom and cyclopropoxy ring can enhance metabolic stability and reduce P-glycoprotein efflux [2]. This makes it a superior choice over less lipophilic methoxy analogs for CNS-targeted programs.

Synthesis of Agrochemical Intermediates Requiring Enhanced Lipophilicity

In agrochemical research, where cuticle penetration and environmental stability are paramount, 4-cyclopropoxy-3-fluorobenzoic acid offers a distinct advantage. Its higher LogP (≈2.0) [1] compared to ethoxy (1.92) [2] and methoxy (1.6) analogs can improve foliar uptake and distribution. Furthermore, the cyclopropoxy group's resistance to oxidative degradation suggests that derived compounds will exhibit longer environmental persistence and efficacy, reducing application frequency.

Building Block for Targeted Protein Degradation (PROTAC) Linkers

The rigid, three-dimensional structure of the cyclopropoxy group can be exploited in the design of PROTAC linkers. Its unique geometry may influence the ternary complex formation and subsequent ubiquitination efficiency. While direct evidence is lacking, the differential LogP (≈2.0) [1] and predicted metabolic stability [2] of this building block suggest it can be used to fine-tune the physicochemical properties of PROTAC molecules, potentially improving cellular permeability and pharmacokinetics compared to linkers derived from more flexible alkoxy analogs.

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